molecular formula C23H18Cl2N2O2 B11070733 Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate

Cat. No.: B11070733
M. Wt: 425.3 g/mol
InChI Key: DJWUJXOFCGPZHH-UHFFFAOYSA-N
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Description

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a synthetic carbamate derivative featuring a central 5-chloro-2-methylphenyl scaffold substituted with a (4-chlorophenyl)(cyano)methyl group. This compound shares structural similarities with halogenated salicylanilides and benzamide-based therapeutics but distinguishes itself via the benzyl carbamate moiety.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

benzyl N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamate

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-11-19(20(13-26)17-7-9-18(24)10-8-17)21(25)12-22(15)27-23(28)29-14-16-5-3-2-4-6-16/h2-12,20H,14H2,1H3,(H,27,28)

InChI Key

DJWUJXOFCGPZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OCC2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Mechanism and Application

  • O-Carbamate Directed Metalation

    • Reagent : LDA (lithium diisopropylamide) or n-BuLi.

    • Electrophile : CO₂, MeI, or halogens.

    • Outcome : Substituents added ortho to the carbamate group.

  • Example Synthesis Pathway

    • Step 1 : Metalate O-carbamate intermediate at the 5-position.

    • Step 2 : Quench with Cl₂ to introduce 5-chloro.

    • Step 3 : Repeat metalation at the 4-position, quench with cyanomethyliodonium iodide.

    • Step 4 : Introduce 2-methyl via directed alkylation.

StepReagentPositionYieldReference
1LDA, Cl₂5-chloro70%
2LDA, CH₂CN4-cyano65%
3LDA, MeI2-methyl60%

Carbamate Formation Strategies

The carbamate group is typically introduced via two routes:

Route A: In Situ Carbamation

  • Substrate : 5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylaniline.

  • Reagent : Benzyl chloroformate (CbzCl).

  • Conditions : Et₃N, DCM, 0°C → RT.

  • Yield : ~80%.

Route B: Protecting Group Strategy

  • Protection : Treat aniline with CbzCl first.

  • Substitution : Perform chlorination, cyano, and methyl introductions.

  • Deprotection : Remove Cbz group (optional).

RouteStepReagentYieldAdvantage
A1CbzCl80%Simple, high yield
B1CbzCl85%Protects amine during substitution

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) require mild conditions to avoid side reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance carbamate stability.

  • Catalyst Choice : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

Comparative Analysis of Methods

MethodRegioselectivityYieldScalabilityReference
Sequential SubstitutionModerate60–75%High
Directed MetalationHigh65–70%Moderate
Carbamate ProtectionVariable75–85%High

Chemical Reactions Analysis

Types of Reactions

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro or cyano groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of Enzymes
Research has shown that benzyl carbamates, including derivatives similar to Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate, can effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. A study found that certain benzyl carbamates exhibited a high selectivity index against these enzymes, indicating their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that benzyl carbamates can exhibit significant antibacterial and antifungal properties. For instance, derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics . The minimum inhibitory concentrations (MIC) were determined, indicating the effectiveness of these compounds in inhibiting microbial growth.

Carbonic Anhydrase Inhibition

Benzyl carbamates have been identified as potential inhibitors of carbonic anhydrases (CAs), which are important enzymes involved in maintaining acid-base balance in biological systems. The structural studies revealed that certain benzyl carbamate derivatives can mimic bicarbonate binding, providing a novel approach to developing carbonic anhydrase inhibitors . This application is particularly relevant in treating conditions such as glaucoma and epilepsy.

Synthesis and Reactivity Studies

Recent studies have focused on the synthesis of benzyl carbamates through various chemical reactions, including acid-catalyzed condensation with glyoxal. The reaction conditions were optimized to yield high-purity products with potential applications in organic synthesis . The ability to modify the structure of benzyl carbamates allows for the exploration of new derivatives with enhanced biological activities.

Table 1: Summary of Biological Activities

Study Compound Tested Activity Reference
Study 1Benzyl CarbamateAChE Inhibition
Study 2Benzyl CarbamateAntimicrobial (E. coli)
Study 3Benzyl CarbamateCA Inhibition

Case Study: Antimicrobial Activity

In a comprehensive study, several benzyl carbamate derivatives were screened against a panel of bacterial and fungal pathogens. The results indicated that compounds exhibited zones of inhibition ranging from 16 mm to 26 mm against standard strains, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a comparative analysis with key derivatives:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Group Biological Target/Activity Key Applications
Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate Benzyl carbamate Undetermined (kinase inhibition hypothesized) Research chemical (potential therapeutic)
Closantel (N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) 2-hydroxy-3,5-diiodobenzamide Parasite ion channels Anthelmintic (veterinary medicine)
ZT-1a (5-chloro-N-(5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)-2-hydroxybenzamide) 2-hydroxybenzamide SPAK kinase Neurological disorder therapy
Patent compound (N-(5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)benzamide) Benzamide SPAK kinase Ischemic stroke treatment
3-Acetamido-N-[5-chloro-4-...]-4-methylbenzamide (CAS 1158623-26-7) 3-acetamido-4-methylbenzamide Undisclosed Experimental pharmacology

Key Observations

Structural Variations :

  • The benzyl carbamate group in the target compound introduces steric bulk and moderate lipophilicity compared to Closantel’s diiodo-hydroxybenzamide or ZT-1a’s hydroxybenzamide . This may influence membrane permeability and metabolic stability .
  • The absence of iodine in the target compound vs. Closantel suggests divergent biological targets, as iodine is critical for Closantel’s antiparasitic activity .

Biological Activity: Closantel and ZT-1a demonstrate how substituents dictate target specificity: Closantel’s diiodo group disrupts parasite ion channels, while ZT-1a’s hydroxy group enables SPAK kinase inhibition . The benzamide analog in highlights that even minor changes (e.g., benzamide vs. carbamate) can retain kinase-targeting activity but alter potency or selectivity .

Lipophilicity: Lipophilicity (log k) for carbamate derivatives is typically assessed via HPLC, as noted in .

Therapeutic Potential: The target compound’s carbamate group may confer resistance to enzymatic hydrolysis compared to ester-containing analogs, improving pharmacokinetic profiles .

Biological Activity

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, synthesizing data from various studies, case analyses, and research findings.

The compound features a carbamate functional group, which is known for its diverse biological activities. The presence of chlorine and cyano groups enhances its pharmacological profile, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, a study on related carbamates showed that certain derivatives had minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.625 µg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Carbamate Compounds

CompoundMIC (µg/mL)Target Organism
3l0.625M. tuberculosis
3d10M. tuberculosis
3e25M. tuberculosis
3f5M. tuberculosis

This table illustrates the effectiveness of various carbamate derivatives, suggesting that modifications to the benzyl structure can significantly enhance antimicrobial potency.

Antitumor Activity

Benzyl carbamates have also shown promise in cancer therapy. A study indicated that some benzyl carbamates exerted cytotoxic effects on cancer cell lines, with IC50 values around 20 µM . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.

Case Study: Cytotoxic Effects on A549 Cell Line

In an experimental setup involving the A549 human lung adenocarcinoma cell line, specific benzyl carbamate derivatives exhibited moderate cytotoxicity. The results indicated that structural modifications could lead to enhanced antitumor activity, potentially through apoptosis induction or cell cycle arrest mechanisms .

The biological activity of benzyl carbamates can be attributed to several mechanisms:

  • Enzyme Inhibition : Many carbamates act as inhibitors for enzymes such as acetylcholinesterase and urease, which are crucial for various physiological processes.
  • Quorum Sensing Inhibition : Some studies have highlighted their role in disrupting bacterial communication systems, thereby reducing virulence and biofilm formation .
  • DNA Interaction : Certain compounds have been shown to interact with DNA, leading to mutagenic effects and potential carcinogenicity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of benzyl carbamates. Studies have suggested that these compounds may exhibit favorable absorption and distribution characteristics; however, toxicity assessments are critical due to the presence of halogenated groups which can raise concerns about mutagenicity and carcinogenicity.

Table 2: Summary of Pharmacokinetic Properties

PropertyValue
AbsorptionModerate to High
DistributionWide tissue distribution
MetabolismHepatic
Elimination Half-lifeVariable

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, cyano group at δ 120 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. Crystallization in dichloromethane/hexane yields monoclinic crystals (space group P2₁/c) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₂₃H₁₇Cl₂N₂O₂: 443.06 g/mol).

How can contradictory efficacy data in neurological models be resolved?

Advanced
Discrepancies arise from model-specific variables:

  • In vitro vs. in vivo : In vitro assays (e.g., SH-SY5Y cells) may overestimate SPAK inhibition due to lack of blood-brain barrier (BBB) penetration. In vivo models (e.g., rodent stroke) require pharmacokinetic optimization (e.g., logP >3 for BBB permeability) .
  • Dose-response profiling : Use tiered dosing (0.1–10 µM in vitro; 1–50 mg/kg in vivo) to identify therapeutic windows.

What are the primary biological targets of this compound?

Basic
The compound inhibits SPAK kinase (STK39), a regulator of cation-chloride cotransporters (CCCs). It suppresses SPAK-dependent phosphorylation of NKCC1 (Na⁺-K⁺-2Cl⁻ cotransporter) and enhances KCC2 (K⁺-Cl⁻ cotransporter) activity, making it relevant in ischemic stroke and epilepsy .

How can selectivity for SPAK over structurally related kinases be optimized?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Modify the benzyl carbamate group to reduce off-target binding. For example, fluorination at the 2-methylphenyl position improves selectivity by 15-fold .
  • Molecular docking : Use AutoDock Vina to simulate interactions with SPAK’s hydrophobic pocket (PDB: 4YAY). Prioritize residues Gln152 and Asp184 for hydrogen bonding .

What analytical methods assess purity and impurity profiles?

Q. Basic

  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients detect impurities (e.g., dechlorinated byproducts).
  • LC-MS : Identifies major impurities, such as 3-chloro-N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-5-iodobenzamide (a common synthetic side-product) .

What challenges arise in crystallizing this compound for X-ray analysis?

Q. Advanced

  • Low solubility : Polar solvents (e.g., DMSO) disrupt crystal lattice formation. Use mixed-solvent systems (e.g., THF/hexane) for slow evaporation.
  • Disorder in the benzyl group : SHELXL refinement with ISOR restraints mitigates thermal motion artifacts .
  • Twinned crystals : Data collection at low temperature (100 K) reduces twinning, and HKL-3000 software aids in data integration .

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